molecular formula C11H13IO3 B3184920 4-Butoxy-3-iodobenzoic acid CAS No. 1131614-07-7

4-Butoxy-3-iodobenzoic acid

Cat. No.: B3184920
CAS No.: 1131614-07-7
M. Wt: 320.12 g/mol
InChI Key: VGNKAZNRASCZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-3-iodobenzoic acid (: 1131614-07-7) is an iodobenzoic acid derivative with a molecular formula of C 11 H 13 IO 3 and a molecular weight of 320.12 g/mol . This compound is part of the iodobenzoic acid family, which are characterized as benzoic acids featuring an iodine atom attached to the benzene ring . It is supplied as a solid that should be stored sealed in a dry environment, ideally between 2-8°C . As a specialized benzoic acid derivative, it serves as a versatile organic building block in synthetic chemistry research. Iodobenzoic acid derivatives are frequently employed as key intermediates in the construction of more complex organic molecules, particularly in metal-catalyzed cross-coupling reactions where the iodine atom acts as a efficient leaving group . Furthermore, substituted iodobenzoic acid compounds are of significant interest in materials science and pharmaceutical research . Related triiodobenzoic acid derivatives are well-established in the development of X-ray contrast agents due to the high electron density of iodine, and they can be formulated into nanoparticles or conjugated to polymers for diagnostic applications . Researchers also utilize similar structures as precursors for synthesizing heterocyclic compounds, such as phenothiazine derivatives, which are valuable scaffolds in medicinal chemistry . Handling Precautions: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131614-07-7

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

4-butoxy-3-iodobenzoic acid

InChI

InChI=1S/C11H13IO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)

InChI Key

VGNKAZNRASCZBX-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Synthetic Methodologies for 4 Butoxy 3 Iodobenzoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections of the 4-Butoxy-3-iodobenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-oxygen bond of the butoxy ether and the carbon-iodine bond on the aromatic ring. This leads to two main precursor fragments: a 3-iodo-4-hydroxybenzoic acid derivative and a butyl group source, or a 4-butoxybenzoic acid derivative and an iodine source. A further disconnection of the carboxylic acid group can also be considered, suggesting a precursor that can be later carboxylated. This analysis reveals that the synthesis can be approached through either a linear sequence, where functional groups are introduced one by one, or a convergent approach, where pre-functionalized fragments are combined. wikipedia.orguniurb.it

Regioselective Synthesis Approaches for the Aromatic Core

The key challenge in synthesizing this compound lies in the regioselective introduction of the iodo and butoxy groups onto the benzoic acid ring.

Regioselective Iodination at the C-3 Position of Benzoic Acid Derivatives

The introduction of an iodine atom at the C-3 position, ortho to the carboxylic acid and meta to the butoxy group, requires careful selection of iodinating agents and reaction conditions. Direct iodination of 4-butoxybenzoic acid would likely lead to a mixture of products due to the activating nature of the butoxy group. A more controlled approach involves the iodination of a precursor with a directing group that favors substitution at the desired position.

For instance, starting with 4-hydroxybenzoic acid, the hydroxyl group strongly directs electrophilic substitution to the positions ortho to it (C-3 and C-5). thieme-connect.com Various iodinating reagents can be employed, including iodine monochloride (ICl) or a combination of an iodide salt like potassium iodide (KI) with an oxidizing agent. rsc.org Laccase-catalyzed iodination of p-hydroxybenzoic acid derivatives using KI has also been reported as a sustainable method. rsc.orgrsc.org The choice of solvent and temperature is crucial to control selectivity and prevent side reactions.

Another strategy involves using a starting material where the desired iodination site is pre-activated or other positions are blocked. For example, starting with 3-hydroxybenzoic acid, iodination can be directed to the 4-position. thieme-connect.com

Introduction of the Butoxy Moiety at the C-4 Position via Alkylation Strategies

The butoxy group is typically introduced via a Williamson ether synthesis, which involves the alkylation of a hydroxyl group with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). This reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

When the precursor molecule contains both a hydroxyl and a carboxylic acid group, such as 4-hydroxy-3-iodobenzoic acid, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to alkylation to prevent the acidic proton from interfering with the base. The ester group can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Functionalization of the Carboxylic Acid Group in Precursor Molecules

The carboxylic acid group can be manipulated at various stages of the synthesis. As mentioned, it is often protected as an ester to facilitate other reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol (e.g., butanol) in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which can then be reacted with butanol. rsc.org

In some synthetic routes, the carboxylic acid functionality is introduced at a later stage. For example, a precursor molecule containing a different functional group that can be converted to a carboxylic acid, such as a methyl group or a nitrile, could be used.

Convergent and Linear Synthesis Pathways to this compound

Both convergent and linear strategies can be employed for the synthesis of this compound.

A linear synthesis would involve a step-by-step modification of a single starting material. For example:

Start with 4-hydroxybenzoic acid.

Protect the carboxylic acid as an ester.

Perform regioselective iodination at the C-3 position.

Introduce the butoxy group via Williamson ether synthesis.

Deprotect the carboxylic acid.

A convergent synthesis , on the other hand, involves the separate synthesis of two or more fragments that are then combined in the final steps. wikipedia.org For this compound, a convergent approach could involve:

Fragment A: Synthesis of a 3-iodobenzoic acid derivative with a leaving group at the 4-position.

Fragment B: Preparation of sodium butoxide.

Coupling: Reaction of Fragment A and Fragment B to form the final product.

Optimization of Reaction Conditions, Selectivity, and Yields in Synthetic Routes

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize yield and selectivity while minimizing side products.

ParameterOptimization Strategy
Reagents The choice of iodinating agent and base for alkylation is critical. For instance, using milder iodinating agents can prevent over-iodination. The use of phase-transfer catalysts can sometimes improve the efficiency of alkylation reactions.
Solvent The polarity and boiling point of the solvent can influence reaction rates and selectivity. For example, polar aprotic solvents like DMF are often used for Williamson ether synthesis.
Temperature Controlling the reaction temperature is crucial. Lower temperatures may be required to enhance selectivity in electrophilic aromatic substitution, while higher temperatures are often needed for alkylation.
Catalysts The use of catalysts, such as in laccase-catalyzed iodination or copper-catalyzed hydroxylation in related syntheses, can offer milder and more sustainable reaction conditions. thieme-connect.comrsc.orgrsc.org
Purification Efficient purification methods, such as recrystallization or column chromatography, are essential to obtain the final product with high purity.

By systematically varying these parameters, chemists can develop a robust and efficient synthesis for this compound and its analogues, making these valuable compounds more accessible for their various applications.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

A common and straightforward method for preparing the precursor, 4-butoxybenzoic acid, involves the Williamson ether synthesis. This reaction utilizes 4-hydroxybenzoic acid and a butyl halide, such as butyl bromide, in the presence of a base ontosight.ai. To align with green chemistry principles, the choice of solvent and base is critical. Water is an ideal solvent as it is non-toxic, non-flammable, and readily available. The use of a mild base like potassium carbonate is also preferred over more caustic alternatives.

The subsequent iodination of 4-butoxybenzoic acid presents several opportunities for the application of green and sustainable practices. Traditional iodination methods often employ harsh reagents and produce significant waste. However, modern approaches focus on cleaner alternatives.

Enzymatic Iodination:

A highly sustainable approach involves the use of enzymes as catalysts. For instance, the laccase-catalyzed iodination of p-hydroxybenzoic acid derivatives using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant represents a very green method rsc.org. This reaction proceeds under mild conditions and utilizes a readily available and non-toxic iodine source and oxidant.

Oxidative Iodination with Green Oxidants:

Several methods utilize in-situ generated iodine species from iodide salts through the action of environmentally benign oxidizing agents. These methods avoid the direct use of molecular iodine, which can be hazardous.

One such method employs hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol (B145695) medium for the iodination of moderately active arenes researchgate.net. This system provides good yields of mono-iodinated products and the extent of iodination can be controlled by stoichiometry researchgate.net. Another green oxidant that has been successfully used is sodium percarbonate mdpi.com.

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are effective for various organic transformations, including iodination frontiersin.orgresearchgate.net. The in-situ generation of IBX from 2-iodobenzoic acid using green oxidants like Oxone® (a triple salt of potassium peroxymonosulfate) in water is a key green strategy digitellinc.commdpi.com. This catalytic approach minimizes the use of the iodine reagent and reduces waste digitellinc.com. The selective synthesis of quinones from alkoxyarenes using IBA and Oxone® highlights the potential of these systems for the controlled oxidation and functionalization of substituted benzoic acids digitellinc.com.

Another approach involves the use of iodic acid in an anhydrous system, which has been shown to be effective for the iodination of deactivated arenes nih.gov.

The table below summarizes various green and sustainable approaches applicable to the synthesis of this compound and its analogues, detailing the reagents, conditions, and their adherence to green chemistry principles.

Table 1: Green Synthetic Approaches for Iodinated Benzoic Acid Derivatives

Synthetic Step Reagents and Conditions Green Chemistry Aspects Research Findings
Precursor Synthesis (Williamson Ether Synthesis) 4-hydroxybenzoic acid, butyl bromide, K2CO3, water Use of water as a safe solvent; mild base. A standard and efficient method for preparing 4-alkoxybenzoic acids ontosight.ai.
Iodination (Enzymatic) Laccase, KI, aerial O2, mild conditions Biocatalysis, use of air as an oxidant, mild conditions, non-toxic iodine source. Highly efficient and sustainable for p-substituted phenols, with yields up to 93% on a preparative scale rsc.org.
Iodination (Oxidative) I2, H2O2, acidified NaIO4, aqueous ethanol Use of H2O2 as a clean oxidant, aqueous solvent system. Effective for moderately active arenes, with controlled mono-iodination researchgate.net.
Iodination (Oxidative) KI, Sodium Percarbonate, H2SO4, aqueous acetic acid Use of a solid, stable, and safe oxidant. Effective for a range of aromatic compounds mdpi.com.
Iodination (Hypervalent Iodine) 2-Iodoxybenzoic acid (IBX) generated in-situ with Oxone®, water Catalytic use of iodine reagent, water as solvent, Oxone® is a green oxidant. Provides a practical and selective synthesis of hypervalent iodine reagents under mild conditions for further reactions digitellinc.commdpi.com.

| Iodination (Iodic Acid) | HIO3, Ac2O, H2SO4 | Use of a readily available iodine source. | Effective for deactivated arenes, though requires strong acid nih.gov. |

Chemical Reactivity and Mechanistic Investigations of 4 Butoxy 3 Iodobenzoic Acid

Reactivity and Transformations of the Aromatic Iodine Substituent

The carbon-iodine bond in 4-Butoxy-3-iodobenzoic acid is a focal point for numerous synthetic transformations. Aryl iodides are particularly reactive among aryl halides, making them excellent substrates for a range of metal-catalyzed cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl iodide functionality of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar iodinated benzoic acid derivatives is well-established. For instance, the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids is a widely used method for the synthesis of biaryl compounds. acs.org The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl, making the iodo-substituent of this compound highly susceptible to this transformation. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org The high reactivity of the C-I bond in this compound makes it a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 3-position of the benzoic acid ring. The reaction conditions are generally mild, and a variety of functional groups are tolerated. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is a versatile method for the vinylation of aryl halides. organic-chemistry.org The aryl iodide of this compound can react with various alkenes, such as acrylates, styrenes, and other olefins, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Arylboronic acidPd(0) catalyst, BaseBiaryl derivative
Sonogashira Terminal alkynePd(0) catalyst, Cu(I) co-catalyst, BaseArylalkyne
Heck AlkenePd(0) catalyst, BaseSubstituted alkene

Other Metal-Catalyzed Transformations Involving the Aryl Iodide Moiety

Beyond palladium, other transition metals can also catalyze transformations at the aryl iodide position of this compound.

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. For instance, copper can catalyze the coupling of aryl iodides with alcohols, amines, and thiols. researchgate.netorganic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain synthetic contexts. The coupling of aryl iodides with aliphatic alcohols, for example, can be achieved using a copper(I) iodide catalyst in the presence of a ligand like 1,10-phenanthroline and a base such as cesium carbonate. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate various organic transformations, including C-H activation and annulation reactions. While specific examples involving this compound are scarce, rhodium(III) catalysts have been shown to promote intramolecular annulations of benzoic acids with alkynes, leading to the formation of isocoumarin derivatives. nih.gov This suggests the potential for developing rhodium-catalyzed transformations involving the aryl iodide moiety of this compound.

Electrophilic and Nucleophilic Reactivity at the Iodinated Position

The iodine atom itself can participate in reactions. In the context of electrophilic aromatic substitution, the butoxy and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, direct electrophilic substitution on the already substituted ring is less common than transformations involving the existing iodide.

In terms of nucleophilic aromatic substitution (SNAr), aryl iodides are generally less reactive than aryl fluorides or chlorides under typical SNAr conditions, which require strong electron-withdrawing groups ortho or para to the leaving group. Given that the butoxy group is electron-donating, nucleophilic aromatic substitution at the iodinated position of this compound is not a favored pathway unless under specific, forcing conditions or through alternative mechanisms like the benzyne mechanism.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives.

Derivatization to Esters, Amides, and Acid Halides

Esters: Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.comiajpr.com This reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction to completion. masterorganicchemistry.com Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides in the presence of a base or using coupling agents.

Amides: Amide bond formation is a cornerstone of organic synthesis. luxembourg-bio.comresearchgate.net this compound can be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species in situ. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt). researchgate.net The activated carboxylic acid then readily reacts with a primary or secondary amine to form the corresponding amide. semanticscholar.org

Acid Halides: The carboxylic acid can be converted to the corresponding acid halide, most commonly the acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-Butoxy-3-iodobenzoyl chloride is a highly reactive intermediate that can be readily converted to esters, amides, and other carboxylic acid derivatives under milder conditions than the parent carboxylic acid. nih.gov

Below is a table summarizing common derivatization reactions of the carboxylic acid moiety.

DerivativeReagent(s)General Conditions
Ester Alcohol, Acid Catalyst (e.g., H₂SO₄)Reflux
Amide Amine, Coupling Agent (e.g., DCC, EDC)Room Temperature or mild heating
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideReflux

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids is generally difficult and requires high temperatures unless activated by specific functional groups. For this compound, decarboxylation is not a spontaneous process. However, under certain conditions, particularly in the presence of metal catalysts or under oxidative conditions, decarboxylative coupling reactions can occur. For instance, decarboxylative iodination has been reported for other aromatic carboxylic acids, where the carboxyl group is replaced by an iodine atom. acs.org While this compound is already iodinated, this highlights the possibility of other decarboxylative functionalizations.

Reduction of the Carboxylic Acid Group to Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be selectively reduced to the corresponding primary alcohol, (4-butoxy-3-iodophenyl)methanol, or to the aldehyde, 4-butoxy-3-iodobenzaldehyde. The choice of reducing agent and reaction conditions dictates the final product.

Reduction to Alcohol:

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this can be efficiently achieved using borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS). organic-chemistry.orgresearchgate.net These reagents are highly effective for the reduction of carboxylic acids, often proceeding under mild conditions and with high yields. researchgate.net The reaction involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol. thieme-connect.de

The general reaction is as follows: 3 (this compound) + BH3-THF → [(4-Butoxy-3-iodobenzoyl)oxy]3B + 3 H2 [(4-Butoxy-3-iodobenzoyl)oxy]3B + 3 H2O → 3 (4-Butoxy-3-iodophenyl)methanol + B(OH)3

A typical procedure would involve treating a solution of this compound in an anhydrous ether solvent like tetrahydrofuran (THF) with a stoichiometric amount of the borane reagent at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. researchgate.net

Reduction to Aldehyde:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than carboxylic acids. This conversion requires carefully chosen reagents that can stop at the aldehyde stage. One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3).

Alternatively, certain modern catalytic methods can directly reduce the carboxylic acid to the aldehyde. While specific examples for this compound are not prevalent in the literature, analogous transformations suggest that reagents like activated dimethyl sulfoxide (DMSO) in combination with an electrophilic activator (Swern or Moffatt-type oxidation conditions on a protected alcohol derivative) or certain catalytic hydrogenation protocols could be employed.

Transformation Reagent(s) Typical Conditions Product
Reduction to AlcoholBorane-tetrahydrofuran (BH3-THF)Anhydrous THF, 0 °C to room temp.(4-Butoxy-3-iodophenyl)methanol
Reduction to AlcoholBorane-dimethyl sulfide (BMS)Anhydrous THF, room temp.(4-Butoxy-3-iodophenyl)methanol
Reduction to Aldehyde1. SOCl2 2. LiAlH(OtBu)31. Anhydrous solvent 2. Low temp.4-Butoxy-3-iodobenzaldehyde

Reactivity of the Butoxy Ether Linkage

The butoxy group in this compound is an aryl ether, which exhibits characteristic reactivity, primarily involving the cleavage of the aryl-oxygen bond.

The cleavage of the aryl ether bond in this compound results in the formation of 3-iodo-4-hydroxybenzoic acid and a butyl derivative. This reaction is typically achieved under harsh conditions using strong acids or Lewis acids. youtube.commasterorganicchemistry.com

One of the most effective and commonly used reagents for the cleavage of aryl methyl and other aryl alkyl ethers is boron tribromide (BBr3). researchgate.netnih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the alkyl carbon, leading to the cleavage of the C-O bond. nih.govnih.gov

The reaction with BBr3 is generally carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control its high reactivity. researchgate.net

Reaction Scheme: this compound + BBr3 → 3-Iodo-4-hydroxybenzoic acid + BuBr + BBr2(OAr)

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can also be used to cleave the ether linkage, although these conditions are often more forcing, requiring high temperatures. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by an SN1 or SN2 attack by the halide ion on the alkyl group. youtube.commasterorganicchemistry.com

Reagent Typical Conditions Products
Boron tribromide (BBr3)Dichloromethane, -78 °C to room temp.3-Iodo-4-hydroxybenzoic acid, Bromobutane
Hydrobromic acid (HBr)Acetic acid, reflux3-Iodo-4-hydroxybenzoic acid, Bromobutane
Hydroiodic acid (HI)Acetic acid, reflux3-Iodo-4-hydroxybenzoic acid, Iodobutane

While the primary reactivity of the butoxy group involves ether cleavage, functional group interconversions within the n-butyl chain itself are theoretically possible, provided that the rest of the molecule is suitably protected or that the reagents used are highly selective. However, specific literature detailing such modifications on this compound is sparse.

Hypothetically, selective radical halogenation at the terminal methyl group or at one of the methylene (B1212753) groups of the butoxy chain could be envisioned under specific free-radical conditions. However, the presence of the electron-rich aromatic ring and the reactive carboxylic acid group would likely lead to competing side reactions, making such transformations challenging.

Subsequent nucleophilic substitution on a halogenated butoxy chain could introduce other functional groups. Given the lack of specific research on this aspect for this compound, these potential reactions remain speculative and would require significant experimental investigation to establish feasibility and optimal conditions.

Elucidation of Reaction Mechanisms and Kinetic Profiles of this compound Transformations

The elucidation of reaction mechanisms and kinetic profiles for the transformations of this compound relies on the application of general principles of physical organic chemistry, as specific studies on this compound are not widely available.

The mechanism of carboxylic acid reduction by borane is well-established. It involves the initial formation of an acyloxyborane, followed by successive hydride transfers from the borane to the carbonyl carbon. The reaction is generally considered to be rapid.

For the cleavage of the aryl ether bond with BBr3 , recent computational studies on analogous aryl methyl ethers have refined the mechanistic understanding. nih.govnih.gov The process is initiated by the formation of an ether-BBr3 adduct. A key feature of the proposed mechanism is the dynamic equilibrium at the boron center, which stabilizes the bromide ion until it is required for the nucleophilic attack on the alpha-carbon of the alkyl group. nih.gov Density functional theory calculations suggest a pathway involving charged intermediates. nih.govnih.gov

Kinetic studies on the degradation of benzoic acid and its derivatives by various radicals have been conducted, providing insights into the reactivity of the aromatic ring. nih.govresearchgate.netsciensage.info While not directly focused on the transformations discussed above, these studies indicate that the rate of reaction is influenced by the nature and position of the substituents on the benzene (B151609) ring. For instance, the degradation rate of benzoic acid can follow pseudo-first-order kinetics under certain oxidative conditions. sciensage.info A comprehensive kinetic analysis of the reduction or ether cleavage of this compound would require dedicated experimental studies, likely employing techniques such as spectroscopy to monitor the concentration of reactants and products over time under controlled conditions.

Derivatization and Structural Modification of 4 Butoxy 3 Iodobenzoic Acid

Synthesis of Structurally Modified Analogues of 4-Butoxy-3-iodobenzoic Acid

The synthesis of structurally modified analogues of this compound is typically achieved through multi-step synthetic sequences starting from commercially available precursors. A common starting material is 4-hydroxy-3-iodobenzoic acid, which allows for the introduction of various alkoxy groups at the 4-position. biosynth.comnih.gov

Modifications to the Alkoxy Chain Length and Branching

The butoxy group at the 4-position of the lead compound can be readily modified to feature alkoxy chains of varying lengths and branching patterns. This is generally accomplished via Williamson ether synthesis, where a precursor such as methyl 4-hydroxy-3-iodobenzoate is treated with an appropriate alkyl halide in the presence of a base. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Analogues with longer linear alkoxy chains, such as 4-(hexyloxy)-3-iodobenzoic acid, have been synthesized to investigate the effect of increased lipophilicity. evitachem.com Furthermore, the synthesis of analogues with branched alkoxy chains, for instance, 4-sec-butoxy-benzoic acid, has been reported, which can influence the molecule's conformational preferences and steric profile. chemicalbook.com

A general synthetic route to a variety of 3-alkoxy-4-(2-carboxyvinyl)benzoic acids starting from 3-hydroxy-4-iodobenzoic acid has been described. rsc.org This methodology, involving the alkylation of the phenolic hydroxyl group, can be adapted for the synthesis of a library of 4-alkoxy-3-iodobenzoic acid analogues with diverse alkoxy substituents.

Table 1: Examples of 4-Alkoxy-3-iodobenzoic Acid Analogues with Modified Alkoxy Chains

Alkoxy GroupCompound NameReference
Methoxy4-Methoxy-3-iodobenzoic acid rsc.org
Ethoxy4-Ethoxy-3-iodobenzoic acid rsc.org
Hexyloxy4-(Hexyloxy)-3-iodobenzoic acid evitachem.com
sec-Butoxy4-sec-Butoxy-benzoic acid (iodo-analogue not specified) chemicalbook.com

Halogen Exchange and Introduction of Other Halogens on the Aromatic Ring

The iodine atom at the 3-position is a key feature for further functionalization, often via cross-coupling reactions. However, its replacement with other halogens can significantly impact the electronic properties and reactivity of the aromatic ring. The synthesis of analogues such as 4-butoxy-3-chlorobenzoic acid and 3-butoxy-4-chlorobenzoic acid demonstrates the feasibility of introducing chlorine in place of iodine. bldpharm.comcymitquimica.comsigmaaldrich.com The synthesis of such analogues can be achieved from the corresponding chloro-substituted hydroxybenzoic acids.

Introduction of Additional Substituents on the Aromatic Ring

The introduction of additional substituents onto the benzene (B151609) ring of this compound can further modulate its properties. For example, the synthesis of 4-(tert-butyl)-3-iodobenzoic acid introduces a bulky alkyl group at the 4-position, which can have significant steric and electronic effects.

A range of substituted 2-iodobenzoic acids have been prepared with additional fluoro, chloro, bromo, trifluoromethyl, and carboxy groups, indicating the synthetic accessibility of various substitution patterns on an iodinated benzoic acid core. mdpi.com Furthermore, the synthesis of 3-amino-4-(2-carboxyvinyl)benzoic acid from 4-bromo-3-nitrobenzoic acid showcases a route to introduce an amino group onto the ring. rsc.org These methods can be conceptually applied to the this compound framework to generate a diverse set of derivatives.

Investigation of Structure-Reactivity Relationships within Derivatized Analogues

The systematic modification of the this compound structure provides a platform to study structure-reactivity relationships. A key aspect is understanding how substituents on the benzene ring influence the reactivity of the iodine atom and the carboxylic acid group.

A study on N-isopropyl-2-iodobenzamides demonstrated that the nature and position of substituents on the aromatic ring significantly affect the reactivity of the iodine center in oxidation reactions. beilstein-journals.org The reactivity was found to increase with electron-donating groups at the 5-position (para to the iodine), with the order of reactivity being: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. beilstein-journals.org This suggests that for this compound, the electron-donating butoxy group at the 4-position (para to the iodine) would enhance the reactivity of the iodine atom towards oxidative transformations.

Furthermore, the nature of the halogen at the 3-position influences the properties of the molecule. For instance, fluorination of an iodo-benzoic acid has been shown to shorten the halogen bond distance in co-crystals, indicating a stronger Lewis acidic character of the iodine atom. nih.gov This enhanced electrophilicity can influence the reactivity in processes like halogen bonding and other interactions.

Design and Synthesis of Conformationally Constrained Derivatives

To explore the impact of molecular conformation on its properties and interactions, conformationally constrained derivatives of this compound can be designed and synthesized. This is often achieved by incorporating the flexible structural elements into rigid ring systems.

A relevant example is the design of conformationally constrained analogues of 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one, a compound with a similar substituted benzene ring. nih.gov In this work, rigid oxazolidinones, imidazolidinones, and pyrrolizidinones were synthesized to mimic the bioactive conformation of the parent molecule. This approach of incorporating the butoxy-iodobenzoyl moiety into a heterocyclic scaffold could be applied to create rigid analogues of this compound.

Another strategy to introduce conformational constraints is through macrocyclization. For instance, Sonogashira coupling has been employed to cyclize a resin-bound peptide derivative that includes a 4-amino-3-iodobenzoate unit, thereby creating a conformationally restricted macrocycle. imperial.ac.uk While this example is from peptide chemistry, the principle of using the iodo-substituent as a handle for intramolecular cyclization to create a constrained system is applicable.

Applications of 4 Butoxy 3 Iodobenzoic Acid As a Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Organic Scaffolds and Natural Product Synthesis

The structural framework of 4-Butoxy-3-iodobenzoic acid makes it an excellent starting material for the construction of intricate molecular architectures, including those found in natural products. The iodo-substituent is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating complex scaffolds by forming new carbon-carbon bonds.

For instance, the Suzuki coupling reaction can be employed to couple this compound with various boronic acids or esters, leading to the formation of biaryl structures. These biaryl moieties are prevalent in many biologically active natural products and complex organic molecules. Similarly, the Heck reaction allows for the arylation of alkenes, and the Sonogashira coupling enables the formation of aryl-alkyne bonds, further expanding the molecular complexity that can be achieved from this single precursor. The strategic application of these reactions has been instrumental in the total synthesis of several natural products. nih.gov

The synthesis of complex natural products often involves a convergent approach where key fragments are synthesized separately and then coupled together in the later stages. This compound and its derivatives can serve as one of these key fragments, which is then elaborated and coupled to construct the final natural product. The butoxy group can also be modified or cleaved at different stages of a synthetic sequence, adding to the compound's versatility.

Building Block for Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a valuable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). esprixtech.com The development of new drugs often requires the synthesis of novel and complex molecular structures, and this compound provides a reliable starting point for accessing a variety of molecular scaffolds. nih.gov

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, which can then undergo further reactions. The iodo group, as mentioned, is a prime site for introducing molecular diversity through cross-coupling reactions. This dual functionality allows medicinal chemists to systematically modify the structure of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

For example, the core structure of this compound can be incorporated into the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The ability to perform a wide range of chemical transformations on this molecule makes it a key component in the drug discovery and development pipeline.

Reaction Type Reactant Product Type Significance in Pharmaceutical Synthesis
EsterificationAlcoholEsterProdrug synthesis, modification of solubility
AmidationAmineAmideFormation of stable linkages in drug molecules
Suzuki CouplingBoronic AcidBiarylAccess to common pharmacophores
Heck CouplingAlkeneArylated AlkeneConstruction of complex carbon skeletons
Sonogashira CouplingTerminal AlkyneAryl AlkynesIntroduction of rigid structural elements

Utility in the Synthesis of Functional Organic Materials

The application of this compound extends beyond the life sciences into the realm of materials science. It is utilized in the synthesis of functional organic materials, such as liquid crystals and polymers. nih.gov The rigid aromatic core combined with the flexible butoxy chain is a common structural motif in liquid crystalline compounds. nih.govnih.gov

Derivatives of benzoic acid are frequently used to create liquid crystalline materials through hydrogen bonding interactions. nih.gov By modifying the structure of this compound, for example, by esterification with long-chain alcohols or by forming hydrogen-bonded complexes with other molecules, it is possible to design and synthesize new liquid crystals with specific mesomorphic properties. These materials have potential applications in displays, sensors, and other optoelectronic devices. nih.govmdpi.com

In polymer chemistry, this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of the reactive iodine atom allows for its incorporation into polymer chains via polymerization reactions that are compatible with aryl halides. The resulting polymers may possess unique thermal, optical, or electronic properties, making them suitable for a range of advanced applications.

Role in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govajrconline.org this compound, with its carboxylic acid functionality, is a suitable component for certain MCRs, such as the Ugi and Passerini reactions. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency and atom economy, and they enable the rapid generation of large libraries of compounds.

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Butoxy 3 Iodobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 4-Butoxy-3-iodobenzoic acid, distinct signals corresponding to the protons of the butoxy group and the aromatic ring are expected. The butoxy group would exhibit a triplet for the terminal methyl protons (CH₃), two multiplets for the central methylene (B1212753) protons (CH₂-CH₂), and a triplet for the methylene protons adjacent to the oxygen atom (O-CH₂). The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group and meta to the butoxy group is expected to appear as a doublet. The proton ortho to the butoxy group and meta to the carboxylic acid group would likely be a doublet of doublets, and the proton ortho to the iodine atom and meta to the butoxy group would also be a doublet. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Butoxy CH₃ ~0.9 Triplet
Butoxy CH₂ ~1.4 Multiplet
Butoxy CH₂ ~1.7 Multiplet
Butoxy O-CH₂ ~4.0 Triplet
Aromatic H ~7.0 - 8.5 Doublet, Doublet of Doublets

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each of the eleven carbon atoms are anticipated. The butoxy group carbons would appear in the upfield region of the spectrum. The aromatic region would show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom (C-I) would be shifted upfield due to the heavy atom effect, while the carbons attached to the oxygen of the butoxy group and the carboxylic acid group would be significantly downfield. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Butoxy CH₃ ~14
Butoxy CH₂ ~19
Butoxy CH₂ ~31
Butoxy O-CH₂ ~68
Aromatic C-I ~90
Aromatic C-H ~110 - 135
Aromatic C-COOH ~130
Aromatic C-O ~160

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the sequence of protons in the butoxy chain and the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the connection of the butoxy group to the aromatic ring at the C4 position and the carboxylic acid at the C1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the preferred conformation of the butoxy group relative to the aromatic ring.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxyl group. The C-O stretching of the ether linkage in the butoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to be found in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the substitution pattern.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 2500-3300 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Carboxylic Acid C=O Stretch ~1700
Aromatic C=C Stretch 1450-1600
Ether C-O Stretch 1000-1250

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₃IO₃), the calculated exact mass is 320.9858 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this value.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely include the loss of the butoxy group, the loss of the carboxylic acid group, and cleavage of the butyl chain. The presence of the iodine atom would be evident from its characteristic isotopic pattern.

X-ray Diffraction Analysis for Solid-State Structure Determination and Crystal Packing

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would precisely determine bond lengths, bond angles, and torsion angles.

Based on the structures of related benzoic acids, it is highly probable that this compound would crystallize in a centrosymmetric space group, forming hydrogen-bonded dimers through the carboxylic acid moieties. wikipedia.org The crystal packing would also be influenced by other intermolecular interactions, such as van der Waals forces involving the butoxy chains and potential halogen bonding involving the iodine atom. wikipedia.org This analysis would provide invaluable insight into the supramolecular assembly of the compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, UV-Vis spectroscopy provides insights into how the chromophoric benzoic acid core is influenced by its substituents, namely the butoxy and iodo groups. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of substituted benzoic acids is generally characterized by two primary absorption bands, often referred to as the B-band (benzenoid) and the C-band (conjugate). The B-band, appearing at shorter wavelengths (around 230 nm), is attributed to π → π* transitions of the benzene ring. The C-band, observed at longer wavelengths (around 270-280 nm), is also a π → π* transition but is more sensitive to the nature and position of substituents on the benzene ring as it involves the conjugated system of the aromatic ring and the carboxyl group.

The electronic transitions in this compound are significantly influenced by the electronic effects of the butoxy and iodo substituents. The butoxy group at the para position (position 4) is an electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic ring. This donation of electron density to the π-system of the benzene ring generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Conversely, the iodo group at the meta position (position 3) is an electron-withdrawing group through its inductive effect, but it can also exhibit some electron-donating character via resonance. However, the heavy atom effect of iodine can also influence the electronic transitions, potentially leading to enhanced intersystem crossing. The interplay of these electronic effects from both substituents dictates the precise absorption maxima and intensities in the UV-Vis spectrum of this compound.

To provide a comprehensive analysis of the electronic transitions, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) are often employed. These computational approaches can predict the UV-Vis spectrum, identify the specific molecular orbitals involved in each electronic transition, and help in the assignment of the observed absorption bands. For instance, TD-DFT calculations can elucidate the contributions of the butoxy and iodo substituents to the HOMO and LUMO, thereby explaining the observed spectral shifts compared to unsubstituted benzoic acid.

Below are tables summarizing the expected UV-Vis absorption data for this compound based on the analysis of related substituted benzoic acids and general spectroscopic principles.

Table 1: Predicted UV-Vis Absorption Data for this compound

ParameterPredicted ValueSolvent
λmax, 1 (B-band) ~ 240 - 250 nmEthanol (B145695)
εmax, 1 ~ 12,000 - 16,000 L mol-1 cm-1Ethanol
λmax, 2 (C-band) ~ 285 - 295 nmEthanol
εmax, 2 ~ 2,000 - 4,000 L mol-1 cm-1Ethanol

Table 2: Analysis of Electronic Transitions in this compound

Absorption BandWavelength RangeType of TransitionMolecular Orbitals Involved
B-band ~ 240 - 250 nmπ → πTransitions primarily localized within the benzene ring, with some contribution from the substituents.
C-band ~ 285 - 295 nmπ → πTransitions involving the entire conjugated system, including the benzene ring, the carboxyl group, and the oxygen of the butoxy group.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can interact with the solute molecules, particularly with the carboxyl group, leading to shifts in the absorption maxima. Therefore, it is crucial to specify the solvent when reporting UV-Vis spectral data.

Computational Chemistry and Theoretical Studies of 4 Butoxy 3 Iodobenzoic Acid

Reaction Mechanism Prediction and Transition State Analysis for Chemical Transformations

Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy, which determines the reaction rate, can be determined.

For 4-Butoxy-3-iodobenzoic acid, potential reactions for study could include the esterification of the carboxylic acid, nucleophilic aromatic substitution, or cross-coupling reactions at the iodine-substituted carbon.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics, solvation, and transport properties.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how the conformation of the butoxy chain fluctuates over time.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

QSPR is a computational method that aims to correlate the structural or property-describing features of molecules (descriptors) with their experimentally observed properties. While a QSPR study would require a dataset of related molecules, it could be used to predict properties of this compound, such as its solubility, boiling point, or biological activity, based on its calculated molecular descriptors.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-3-iodobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves iodination of a pre-functionalized benzoic acid derivative. A common approach includes:
  • Esterification : Protect the carboxylic acid group using methyl or ethyl esters to prevent side reactions during iodination .
  • Iodination : Introduce iodine at the 3-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .
  • Deprotection : Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.
    Optimization : Adjust catalyst concentration (e.g., Lewis acids like FeCl₃) and monitor reaction progress via TLC or HPLC to minimize byproducts. Low temperatures reduce iodine volatility and improve regioselectivity .

Q. How should researchers handle solubility challenges of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility is influenced by the compound’s hydrophobic butoxy group and polar carboxylic acid moiety.
  • Organic Solvents : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For less polar solvents (e.g., THF), employ sonication or mild heating (40–50°C) .
  • Aqueous Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in buffered solutions (pH 7–9) to enhance ionization of the carboxylic acid group.
    Note : Solubility data for analogous 4-substituted benzoic acids in alcohols and hydrocarbons can guide solvent selection (e.g., 4-iodobenzoic acid solubility in ethanol: ~12 mg/mL at 25°C) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Collect solid spills using non-reactive absorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Keep in sealed containers under inert gas (argon/nitrogen) to prevent degradation. Store away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity.
  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
  • Purity Verification : Confirm compound integrity via HPLC-MS and elemental analysis. Impurities ≥2% can skew bioactivity results .
  • Structural Analogs : Synthesize and test derivatives (e.g., replacing iodine with bromine) to isolate structure-activity relationships (SAR) .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., butoxy group position) and detects residual solvents. Look for characteristic shifts: ~δ 7.8–8.2 ppm (aromatic H) and δ 4.0–4.3 ppm (butoxy –CH₂–) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for mass validation (expected [M-H]⁻ at m/z 334.0) .
  • X-ray Crystallography : Resolve crystal structures to confirm iodine placement and intermolecular interactions (e.g., hydrogen bonding via –COOH) .

Q. What strategies mitigate undesired side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Protective Groups : Use tert-butyl esters for acid protection to avoid ester hydrolysis during iodination .
  • Temperature Control : Maintain iodination reactions below 25°C to prevent di-iodination or oxidation of the butoxy chain .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound from byproducts like 3,5-diiodo derivatives .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility or stability data reported for this compound?

  • Methodological Answer :
  • Reproducibility Tests : Repeat experiments under documented conditions (solvent grade, temperature, pH).
  • Environmental Controls : Monitor humidity and oxygen levels, as moisture can hydrolyze the butoxy group over time .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 4-butoxybenzoic acid solubility trends) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.